2-Bromo-N-(pyridin-4-YL)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(pyridin-4-YL)pyridin-4-amine is a heterocyclic organic compound that features a bromine atom and two pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(pyridin-4-YL)pyridin-4-amine typically involves the bromination of N-(pyridin-4-YL)pyridin-4-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar procedures to laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the bromination process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(pyridin-4-YL)pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an N-substituted pyridin-4-amine.
Coupling Reactions: Products include biaryl compounds when using boronic acids.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(pyridin-4-YL)pyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Wirkmechanismus
The mechanism of action for 2-Bromo-N-(pyridin-4-YL)pyridin-4-amine largely depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)pyridin-4-amine: Similar structure but without the bromine atom.
3-Bromoimidazo[1,2-a]pyridine: Another brominated heterocycle with different biological activities.
Uniqueness
2-Bromo-N-(pyridin-4-YL)pyridin-4-amine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions compared to non-brominated analogs. This makes it a valuable compound for specific synthetic and biological applications .
Eigenschaften
Molekularformel |
C10H8BrN3 |
---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
2-bromo-N-pyridin-4-ylpyridin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-10-7-9(3-6-13-10)14-8-1-4-12-5-2-8/h1-7H,(H,12,13,14) |
InChI-Schlüssel |
UXLMNDRLWMBFPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1NC2=CC(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.